2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Description

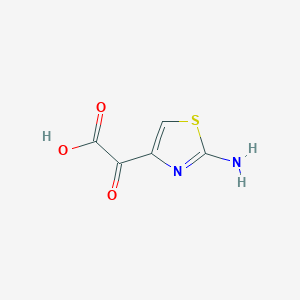

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMASTYPGLHRVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223408 | |

| Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73150-67-1 | |

| Record name | 2-Amino-α-oxo-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73150-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073150671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-α-oxothiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8S9EKV7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid: A Key Intermediate in Cephalosporin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, also known as (2-Amino-4-thiazolyl)glyoxylic acid, is a pivotal chemical intermediate in the pharmaceutical industry. Its significance lies primarily in its role as a crucial building block for the synthesis of third-generation cephalosporin antibiotics, most notably Cefdinir. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its critical application in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in the field.

Chemical Identity and Properties

This compound is an organic compound featuring a 2-aminothiazole core substituted at the 4-position with a 2-oxoacetic acid moiety. This unique structure makes it an ideal synthon for introducing the characteristic aminothiazole side-chain found in many potent cephalosporins.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | [1] |

| Synonyms | (2-Amino-4-thiazolyl)glyoxylic acid, ATGA | [1] |

| CAS Number | 73150-67-1 | [1] |

| Molecular Formula | C₅H₄N₂O₃S | [1] |

| Molecular Weight | 172.16 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available (may decompose) | [1] |

| Boiling Point | 395.74 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.711 g/cm³ (Predicted) | [1][2] |

| Solubility | Data not available | |

| pKa | Data not available | |

| InChI Key | VMASTYPGLHRVNL-UHFFFAOYSA-N | [1] |

Note: Some physical properties are predicted and have not been experimentally verified in available literature. The absence of a reported melting point may suggest decomposition upon heating.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is often integrated into the overall synthesis of the final cephalosporin product. Direct isolation of this compound can be challenging, and it is frequently prepared and used as its ester or a protected derivative. Below is a representative, generalized experimental protocol for the synthesis of a precursor, ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate, from which the target acid can be obtained by hydrolysis. This protocol is based on principles extracted from related patent literature.

Synthesis of Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate

This synthesis typically involves the reaction of a 4-haloacetoacetate with thiourea.

Reaction Scheme:

Caption: Synthesis of Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate.

Materials:

-

Ethyl 4-chloroacetoacetate

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Water

-

Ammonia solution (for neutralization)

-

Concentrated Hydrochloric Acid

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Thiourea Solution: Dissolve thiourea in water and cool the solution to 0-5 °C in an ice bath.

-

Addition of Haloester: Slowly add ethyl 4-chloroacetoacetate dropwise to the cooled thiourea solution while maintaining the temperature between 0-5 °C.

-

Reaction: Stir the mixture at this temperature for 2-3 hours.

-

Neutralization and Precipitation: After the reaction is complete, neutralize the mixture to approximately pH 7 with an ammonia solution. This will precipitate the intermediate product.

-

Isolation of Intermediate: Filter the precipitate, wash it with cold water, and dry it under vacuum. This intermediate can then be carried forward.

-

Hydrolysis to the Acid: To obtain the target this compound, the resulting ester intermediate would be subjected to hydrolysis, for example, by treatment with cold concentrated hydrochloric acid, followed by heating.

-

Final Product Isolation: After hydrolysis, the reaction mixture is cooled to induce precipitation of the hydrochloride salt of the target acid. The product is then isolated by filtration, washed, and dried.

Disclaimer: This is a generalized protocol. Researchers should consult specific patents and literature for precise quantities, reaction conditions, and safety precautions.

Role in Drug Development: Synthesis of Cefdinir

The primary application of this compound and its derivatives is in the synthesis of cephalosporin antibiotics. A prominent example is Cefdinir, a third-generation oral cephalosporin with a broad spectrum of activity. In the synthesis of Cefdinir, the aminothiazole oxoacetic acid moiety is coupled with the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core.

To facilitate this coupling, the this compound is often first converted into a more reactive form, such as an activated thioester or an acid chloride. Furthermore, the oxo group is typically protected as an oxime (often a hydroxyimino or a substituted oxyimino group) to prevent side reactions.

General Workflow for Cefdinir Synthesis

The following diagram illustrates the logical workflow of incorporating the 2-(2-aminothiazol-4-yl)acetic acid side chain into the cephalosporin core to produce Cefdinir.

Caption: Logical workflow for the synthesis of Cefdinir.

Signaling Pathways and Mechanism of Action

As a synthetic intermediate, this compound is not expected to have direct biological activity or interact with specific signaling pathways itself. Its importance is derived from being a constituent part of the final active pharmaceutical ingredient (API), such as Cefdinir. The aminothiazole ring and the specific side chain it helps to form are crucial for the antibacterial activity of the resulting cephalosporin. These features contribute to the drug's ability to bind to and inhibit penicillin-binding proteins (PBPs) in bacteria, thereby disrupting cell wall synthesis and leading to bacterial cell death.

Conclusion

This compound is a compound of high importance in medicinal chemistry and pharmaceutical manufacturing. Its role as a key precursor for advanced cephalosporins like Cefdinir underscores the continuous need for efficient and well-characterized synthetic routes. While some of its physicochemical properties are not extensively documented in publicly available literature, its synthetic utility is well-established in patent literature. This guide provides a foundational understanding for researchers and professionals working with this critical intermediate, highlighting its properties, synthesis, and application in the development of life-saving antibiotics. Further research into its direct synthesis and detailed characterization would be beneficial for the scientific community.

References

A Comprehensive Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, experimental protocols, and relevant pathways associated with 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid (CAS No: 73150-67-1). This compound, often referred to as ATGA (2-(2-Aminothiazol-4-yl)glyoxylic acid), is a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics such as Cefdinir.[1][]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 73150-67-1 | [1][3][4][5] |

| Molecular Formula | C₅H₄N₂O₃S | [1][3][4][6] |

| Molecular Weight | 172.16 g/mol | [1][3][4][6] |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | [1][3] |

| Synonyms | ATGA, 2-(2-Aminothiazol-4-Yl)glyoxylic acid, 2-Amino-α-oxo-4-thiazoleacetic acid | [][3] |

| Appearance | Solid | [6] |

| Melting Point | Not available | |

| Boiling Point | 395.74 °C at 760 mmHg | [3][4] |

| Density | 1.711 g/cm³ | [3][4] |

| Flash Point | 193.1 °C | [3][4] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [5][7] |

Safety and Handling Information

Appropriate safety precautions are critical when handling this compound. The following table summarizes its GHS hazard classifications.

| Hazard Type | GHS Classification | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [3][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

Synthesis Protocol: Hydrolysis of Ethyl Ester Precursor

A common method for preparing the title compound is through the hydrolysis of its ethyl ester, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

Materials:

-

Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

-

1 N Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment

Procedure:

-

Reaction Setup: Suspend the starting ethyl ester in a mixture of 1 N sodium hydroxide and ethanol in a suitable reaction vessel.

-

Hydrolysis: Stir the mixture at ambient temperature for several hours (e.g., 5 hours) to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.[9]

-

Solvent Removal: After the reaction is complete, remove the ethanol from the solution under reduced pressure.

-

Work-up: Dissolve the remaining residue in water.[9]

-

Acidification: Carefully adjust the pH of the aqueous solution to between 4 and 5 by adding an acid such as acetic acid.[10] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Isolation: Isolate the precipitated solid product by filtration.

-

Washing: Wash the filtered product with water and then with ethanol to remove residual impurities.[10]

-

Drying: Dry the final product under vacuum at a controlled temperature (e.g., 60 °C) to obtain this compound as a solid.[10]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of this compound.

Instrumentation & Columns:

-

HPLC system with UV detector (e.g., Waters 2695 with 2487 UV Detector)[11]

-

Reverse-Phase Column (e.g., Newcrom R1)[12]

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.[12]

-

An acid modifier, such as phosphoric acid, is added to control the ionization state of the analyte.[12] For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[12]

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Injection: Inject a known volume of the sample solution onto the HPLC column.

-

Elution: Elute the column with the prepared mobile phase under isocratic or gradient conditions.

-

Detection: Monitor the column effluent using a UV detector at an appropriate wavelength.

-

Quantification: The purity and concentration of the analyte can be determined by comparing the peak area of the sample to that of a reference standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[12]

Diagrams and Workflows

Visual representations of the synthesis and analytical processes provide a clear understanding of the experimental steps.

Caption: Synthesis pathway via hydrolysis of an ethyl ester precursor.

Caption: General experimental workflow for HPLC analysis.

References

- 1. veeprho.com [veeprho.com]

- 3. americanelements.com [americanelements.com]

- 4. echemi.com [echemi.com]

- 5. 73150-67-1|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(2-Aminothiazol-4-yl)glyoxylic acid | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 73150-67-1 | this compound - AiFChem [aifchem.com]

- 9. prepchem.com [prepchem.com]

- 10. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 11. d-nb.info [d-nb.info]

- 12. 2-Amino-alpha-oxothiazol-4-acetic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide on (2-Amino-1,3-thiazol-4-yl)-oxoacetic Acid

CAS Number: 73150-67-1

Synonyms: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, ATGA

Introduction

(2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is a heterocyclic compound featuring a core 2-aminothiazole ring substituted with an oxoacetic acid moiety at the 4-position. This molecule is of significant interest to researchers and drug development professionals, primarily serving as a crucial building block in the synthesis of various pharmaceuticals, most notably third-generation cephalosporin antibiotics. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain it.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and analytical methodologies related to (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties for (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid and its common salt is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃S | [4] |

| Molecular Weight | 172.16 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | Decomposes | [5] |

| Solubility | Sparingly soluble in water | [5] |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis

The synthesis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is typically achieved through a multi-step process, commencing with the well-established Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.

Synthesis Workflow

The overall synthetic route can be visualized as a two-step process:

Caption: General workflow for the synthesis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate (Hantzsch Thiazole Synthesis)

This procedure is adapted from established methods for synthesizing 2-aminothiazole derivatives.[6]

-

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium carbonate solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl 2-chloroacetoacetate and thiourea in ethanol.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a hydrochloride salt.

-

If a precipitate forms, collect it by vacuum filtration. If not, carefully neutralize the reaction mixture with a sodium carbonate solution to induce precipitation of the free base.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate.[4]

-

Step 2: Hydrolysis to (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid

This protocol is based on the hydrolysis of the corresponding ethyl ester.[7]

-

Materials:

-

Ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate

-

Sodium hydroxide or Potassium hydroxide solution (e.g., 1 M)

-

Hydrochloric acid (for acidification)

-

Ethanol (optional, as a co-solvent)

-

-

Procedure:

-

Suspend or dissolve ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate in an aqueous solution of sodium hydroxide or potassium hydroxide. Ethanol may be used as a co-solvent to aid solubility.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

-

Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4.

-

The desired product, (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Biological and Medicinal Significance

The 2-aminothiazole moiety is a key pharmacophore in a multitude of biologically active compounds.[3][8] While (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is primarily an intermediate, its structural motif is integral to the activity of several important drugs.

Role in Cephalosporin Antibiotics

This compound is a vital precursor for the C-7 side chain of many third-generation cephalosporins, such as Cefdinir. The 2-aminothiazole ring and the oxoimino group are crucial for their broad-spectrum antibacterial activity.

Proposed Mechanism of Action for Cephalosporins with a (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid-derived Side Chain:

Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.

The mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[9] By acylating the active site of these enzymes, the cephalosporin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[10][11]

Potential Anticancer and Antimicrobial Activities of Derivatives

Derivatives of 2-aminothiazole have demonstrated a broad range of pharmacological activities, including anticancer and antimicrobial effects.[3][7]

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 2-aminothiazole derivatives against various cancer cell lines. The mechanism of action for these derivatives can be diverse, including the inhibition of kinases and other enzymes involved in cell proliferation.[12]

Antimicrobial Activity: Beyond their use in cephalosporins, other derivatives of 2-aminothiazole have shown intrinsic antibacterial and antifungal properties.[11][13]

Table of Biological Activities for Selected 2-Aminothiazole Derivatives:

| Compound Class | Activity | Cell Line / Organism | IC₅₀ / MIC | Reference |

| 2-Aminothiazole-fused chromen-4-ones | Anticancer | U87 Glioblastoma | IC₅₀ = 1.4 ± 0.5 µM | [14] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | Anticancer | HeLa | IC₅₀ = 1.6 ± 0.8 µM | [3] |

| 2-Aminothiazole-5-carboxylic acid phenylamides | Anticancer | K562 Leukemia | IC₅₀ values in the µM range | [3] |

| 2-Aminothiazole derivatives | Antibacterial | Bacillus cereus | MIC values reported | [2] |

| 2-Aminothiazole derivatives | Antibacterial | Staphylococcus aureus | MIC values reported | [2] |

| Cephalosporins with 2-aminothiazole side chain | Antibacterial | Gram-positive & Gram-negative bacteria | MIC values vary | [15][16] |

Pharmacokinetics and Toxicology

Direct pharmacokinetic and toxicological data for (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid are limited as it is primarily an intermediate. However, data from related compounds, particularly Cefdinir, can provide some insights.

Pharmacokinetics of Cefdinir

Cefdinir is an oral cephalosporin that contains a side chain derived from a similar 2-aminothiazole precursor.

Table of Pharmacokinetic Parameters for Cefdinir in Adults:

| Parameter | Value | Reference |

| Oral Bioavailability | ~16-25% | [10][16] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [10][16] |

| Plasma Protein Binding | 60-70% | [10][16] |

| Volume of Distribution (Vd) | 0.35 L/kg | [10] |

| Elimination Half-life (t½) | ~1.7 hours | [10][16] |

| Primary Route of Elimination | Renal excretion | [10][16] |

Toxicology

The toxicological profile of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid has not been extensively studied. However, safety data for the related compound, (2-Amino-1,3-thiazol-4-yl)acetic acid, and its hydrochloride salt indicate that it may cause skin, eye, and respiratory irritation.[5][17] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[18] Intermediates in cephalosporin synthesis can have varying toxicological profiles, and care should be taken to minimize exposure.[13]

Analytical Methodologies

The analysis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid and related compounds typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis and purification of this compound and its derivatives.

Workflow for HPLC Analysis:

Caption: A typical workflow for the HPLC analysis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid.

Example HPLC Conditions (General):

-

Column: Reversed-phase C18 column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[19]

-

Detection: UV detection at a wavelength appropriate for the chromophore (typically in the range of 254-280 nm).

-

Flow Rate: Typically 0.5-1.5 mL/min.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and specific analysis, LC coupled with mass spectrometry (LC-MS or LC-MS/MS) can be employed. This is particularly useful for quantifying low levels of the compound in complex matrices.[9][20][21]

Conclusion

(2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is a fundamentally important molecule in the field of medicinal chemistry, serving as a cornerstone for the synthesis of potent third-generation cephalosporin antibiotics. The 2-aminothiazole scaffold it contains is a well-established pharmacophore that also contributes to the anticancer and broader antimicrobial activities of its various derivatives. While detailed biological, pharmacokinetic, and toxicological data for the parent compound are not extensively available due to its primary role as a synthetic intermediate, the wealth of information on its derivatives underscores its significance. Further research into novel derivatives of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid holds the potential for the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate | CymitQuimica [cymitquimica.com]

- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. [PDF] Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. scribd.com [scribd.com]

- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ureidopenicillins are potent inhibitors of penicillin-binding protein 2 from multidrug resistant Neisseria gonorrhoeae H041 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Orally active cephalosporins. II. Synthesis and structure-activity relationships of new 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-cephalospori ns with 1,2,3-triazole in C-3 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]

- 18. Interactions between penicillin-binding proteins (PBPs) and two novel classes of PBP inhibitors, arylalkylidene rhodanines and arylalkylidene iminothiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04893C [pubs.rsc.org]

- 20. prepchem.com [prepchem.com]

- 21. High-throughput screening for novel inhibitors of Neisseria gonorrhoeae penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of third-generation cephalosporin antibiotics, most notably Cefdinir. Its unique molecular structure, featuring a reactive aminothiazole ring and an α-keto acid moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its significant applications in pharmaceutical development. The broader biological context of the 2-aminothiazole scaffold, to which this compound belongs, is also explored, highlighting the therapeutic potential of this chemical class.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is crucial for its application in synthesis and research. The following table summarizes its key identifiers and characteristics.

| Property | Value | Reference |

| Molecular Weight | 172.16 g/mol | [1] |

| Molecular Formula | C₅H₄N₂O₃S | [1][2][3] |

| CAS Number | 73150-67-1 | [1][2][4] |

| Synonyms | Cefdinir Glyoxalic Analog | [5] |

| Appearance | White to off-white crystalline solid |

Core Application: Synthesis of Cefdinir

The primary application of this compound and its derivatives is in the synthesis of Cefdinir, a broad-spectrum oral antibiotic. The 2-aminothiazole moiety is a common feature in many advanced cephalosporins, contributing to their enhanced antibacterial activity.

Synthetic Workflow Overview

The synthesis of Cefdinir from this compound derivatives involves a multi-step process. A crucial step is the coupling of a protected form of the aminothiazole side chain with the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core. The following diagram illustrates a generalized workflow.

Experimental Protocols: Synthesis of Related Intermediates

Detailed experimental protocols for the synthesis of this compound itself are often proprietary. However, published methods for the synthesis of its close derivatives, such as 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, provide insight into the general synthetic strategy.

Example Protocol: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride

This method involves the reaction of thiourea with an appropriate acetoacetate derivative.

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Water

-

Ammonia water

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend thiourea in water and cool the mixture to 0-3°C.[6]

-

Slowly add ethyl 4-chloroacetoacetate to the suspension while maintaining the low temperature.[6]

-

Stir the reaction mixture for several hours at the same temperature.[6]

-

Adjust the pH to 7 with ammonia water to precipitate the intermediate compound.[6]

-

Filter and collect the resulting white crystals.[6]

-

Suspend the intermediate in cold concentrated hydrochloric acid to yield 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.[6]

This process is valued for its use of water as a solvent, making it environmentally safer and cost-effective for industrial production.[6]

Biological Activities of the 2-Aminothiazole Scaffold

While this compound is primarily a synthetic intermediate, the broader class of 2-aminothiazole derivatives exhibits a wide spectrum of biological activities. This makes the 2-aminothiazole scaffold a privileged structure in medicinal chemistry.

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with various biological targets. This has led to their investigation for the treatment of a wide range of diseases beyond bacterial infections.[7][8][9][10]

Conclusion

This compound is a compound of significant industrial and research interest due to its indispensable role in the synthesis of vital cephalosporin antibiotics. While its direct biological applications are limited, the 2-aminothiazole core it possesses is a cornerstone in the development of a plethora of biologically active molecules. A thorough understanding of its properties and synthetic routes is essential for chemists and pharmaceutical scientists working on the development of new and improved therapeutic agents. The continued exploration of the 2-aminothiazole scaffold promises to yield novel drug candidates for a variety of diseases in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. US5484928A - this compound derivatives - Google Patents [patents.google.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-aminothiazole derivatives for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including several clinically approved drugs.[1][2] Its versatile structure allows for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the biological activity of 2-aminothiazole derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a wide range of human cancer cell lines.[4][6] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[7]

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various 2-aminothiazole derivatives has been extensively evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib | K562 (Leukemia) | < 1 µM | [4] |

| Alpelisib | Breast Cancer Lines | Varies (PI3Kα inhibitor) | [4] |

| Compound 21 | K562 (Leukemia) | 16.3 µM | [4] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [6] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [6] |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [6] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [6] |

| Compounds 23 & 24 | HepG2 (Liver Cancer) | 0.51 mM & 0.57 mM | [6] |

| Compounds 23 & 24 | PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM | [6] |

| 4a | HCT-116 (Colon Cancer) | 5.61 µM | [8] |

| 4a | HEPG-2 (Liver Cancer) | 7.92 µM | [8] |

| 4a | MCF-7 (Breast Cancer) | 3.84 µM | [8] |

| 4e | MCF-7 (Breast Cancer) | 6.11 µM | [8] |

| 8a | MCF-7 (Breast Cancer) | 10.86 µM | [8] |

Key Signaling Pathways Targeted by 2-Aminothiazole Derivatives

1. PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 2-aminothiazole derivatives, such as Alpelisib, act as potent inhibitors of specific PI3K isoforms, thereby suppressing downstream signaling and inducing apoptosis in cancer cells.

References

- 1. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Thiazole-H | 7.5 - 7.8 | Singlet (s) | The proton on the thiazole ring is expected to be a singlet in the aromatic region. |

| -NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | The chemical shift of the amino protons can vary depending on concentration and temperature. |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | The carboxylic acid proton is typically highly deshielded and appears as a broad singlet. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (keto) | 180 - 185 | The ketone carbonyl carbon is expected in this region. |

| C=O (acid) | 165 - 170 | The carboxylic acid carbonyl carbon is typically found in this range. |

| C-2 (Thiazole) | 168 - 172 | The carbon bearing the amino group in the thiazole ring. |

| C-4 (Thiazole) | 145 - 150 | The carbon attached to the oxoacetic acid moiety. |

| C-5 (Thiazole) | 115 - 120 | The CH carbon of the thiazole ring. |

Table 3: Predicted Key FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3100 - 3400 | Medium |

| C=O stretch (Keto) | 1680 - 1700 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1720 | Strong |

| C=N stretch (Thiazole) | 1620 - 1650 | Medium |

| C=C stretch (Thiazole) | 1500 - 1550 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 173.0121 | Calculated for C₅H₅N₂O₃S⁺ |

| [M-H]⁻ | 171.0002 | Calculated for C₅H₃N₂O₃S⁻ |

| [M-COOH]⁺ | 128.0195 | Fragmentation corresponding to the loss of the carboxyl group. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the DMSO-d₆ sample.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay (d1): 1.0 s

-

Acquisition time: ~4 s

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2.0 s

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Figure 1: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

Data Analysis:

-

Identify the major absorption peaks in the spectrum.

-

Correlate the peak positions (wavenumbers) to specific functional groups using standard correlation tables.

Figure 2: Workflow for FTIR analysis using the ATR method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of the compound and study its fragmentation patterns for structural elucidation.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter into an LC vial.

LC-MS Method:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound.

-

Flow rate: 0.2 - 0.4 mL/min.

-

Injection volume: 1 - 5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Acquisition: Acquire full scan data to identify the molecular ion. If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion for collision-induced dissociation (CID).

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of the compound.

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Figure 3: A generalized workflow for LC-MS analysis.

An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, also known as (2-Amino-4-thiazolyl)glyoxylic acid, is a pivotal heterocyclic organic compound. Its structural backbone, the 2-aminothiazole ring, is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and the vast biological activities of its derivatives, making it an indispensable resource for professionals in drug discovery and development. The 2-aminothiazole motif is notably present in third, fourth, and fifth-generation cephalosporin antibiotics.[2]

Core Compound Properties

This compound is a solid organic compound that serves as a critical building block in organic synthesis.[3] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 73150-67-1 | [4][5] |

| Molecular Formula | C₅H₄N₂O₃S | [3][4] |

| Molecular Weight | 172.16 g/mol | [4][5] |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | [4] |

| Appearance | Solid | [3] |

| Boiling Point | 395.74 °C at 760 mmHg | [4] |

| Density | 1.711 g/cm³ | [4] |

| SMILES | C1=C(N=C(S1)N)C(=O)C(=O)O | [4] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [5] |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole cores and their derivatives is a well-established area of organic chemistry, most notably via the Hantzsch thiazole synthesis.[6][7] This typically involves the reaction of an α-haloketone with a thiourea. For derivatives like this compound, multi-step syntheses starting from more readily available precursors are common.

A general synthetic approach involves creating a substituted α-halo carbonyl compound which can then be cyclized with thiourea. For instance, the related compound, ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate, can be synthesized from ethyl acetoacetate through oximation, halogenation, and subsequent cyclization with thiourea.[8] A similar strategy can be envisioned for the target molecule. The synthesis of the related 2-(2-aminothiazol-4-yl)acetic acid hydrochloride from thiourea and 4-chloroacetoacetyl chloride is also a well-documented process.[9]

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Aminothiazol-4-yl)glyoxylic acid | CymitQuimica [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. 73150-67-1|this compound|BLD Pharm [bldpharm.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 9. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

The Enduring Legacy of 2-Aminothiazoles: A Journey of Discovery and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its journey, from initial synthesis to its embodiment in a range of clinically effective drugs, is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and development of 2-aminothiazole compounds, with a focus on their synthesis, key biological applications, and the experimental methodologies that have underpinned their evolution.

The Genesis of a Privileged Scaffold: The Hantzsch Synthesis

The story of 2-aminothiazoles is intrinsically linked to the pioneering work of Arthur Hantzsch. In the late 19th century, he developed a robust and versatile method for the synthesis of thiazole rings, a reaction that now bears his name. The Hantzsch thiazole synthesis has since become the cornerstone for the preparation of a vast array of 2-aminothiazole derivatives.[1]

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] This reaction proceeds via a cyclocondensation mechanism, leading to the formation of the thiazole ring. The versatility of this method lies in the ability to introduce a wide variety of substituents onto the thiazole core by simply varying the starting α-haloketone and thiourea derivatives.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a fundamental 2-aminothiazole derivative, 2-amino-4-phenylthiazole, a common building block in medicinal chemistry.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reflux the mixture for 12 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

-

Pour the reaction mixture into a solution of ammonium hydroxide.

-

Collect the resulting crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[4]

A Pharmacophore of Diverse Biological Activities

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological effects.[5] This has resulted in the development of 2-aminothiazole-containing compounds with anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.

Anticancer Activity: A Cornerstone of Modern Oncology

The discovery of the potent anticancer activity of 2-aminothiazole derivatives has been a major breakthrough in oncology. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with high potency. The mechanism of their anticancer action is varied and includes the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (Chronic Myeloid Leukemia) | <0.001 | [6] |

| 2-(benzamido)-N-(5-methylthiazol-2-yl)acetamide | MCF-7 (Breast Cancer) | 0.08 | |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-nitrophenyl)acetamide | HCT116 (Colon Cancer) | 0.12 | |

| 2-((4-chlorobenzyl)amino)-N-(thiazol-2-yl)acetamide | A549 (Lung Cancer) | 0.25 | |

| 4-(4-fluorophenyl)-N-(5-methylthiazol-2-yl)thiazol-2-amine | PC-3 (Prostate Cancer) | 0.5 |

Antimicrobial Activity: Combating Infectious Diseases

In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is of paramount importance. 2-Aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Staphylococcus aureus | 2 | |

| 2-((4-fluorobenzyl)amino)-N-(thiazol-2-yl)acetamide | Escherichia coli | 4 | |

| N-(5-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide | Candida albicans | 8 | |

| 2-chloro-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide | Pseudomonas aeruginosa | 16 | |

| 2-(4-chlorophenyl)-N-(5-ethylthiazol-2-yl)acetamide | Aspergillus niger | 32 |

Elucidating the Mechanism of Action: The Case of Dasatinib

A deep understanding of the mechanism of action is crucial for the rational design and development of new drugs. Dasatinib, a potent 2-aminothiazole-containing tyrosine kinase inhibitor, serves as an excellent case study. It is a frontline treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6]

Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML.[7] By binding to the ATP-binding site of the BCR-ABL kinase, dasatinib blocks its activity, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival.[7] This ultimately leads to apoptosis (programmed cell death) of the malignant cells. Furthermore, dasatinib is a multi-targeted inhibitor, also affecting other kinases such as the SRC family kinases, c-KIT, and PDGFRβ, which contributes to its broad therapeutic efficacy.[7]

Dasatinib's mechanism of action.

Key Experimental Protocols in 2-Aminothiazole Research

The evaluation of the biological activity of 2-aminothiazole derivatives relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays used to assess their anticancer and antimicrobial properties.

Experimental Workflow for Anticancer Activity Evaluation

A systematic approach is employed to screen and characterize the anticancer potential of novel 2-aminothiazole compounds.

Experimental workflow for anticancer evaluation.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

2-Aminothiazole compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only). Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.[10]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The journey of 2-aminothiazole compounds, from their initial synthesis via the Hantzsch reaction to their current standing as vital components of modern pharmacotherapy, is a compelling narrative of chemical innovation and biological discovery. The remarkable versatility of the 2-aminothiazole scaffold continues to inspire the design and synthesis of novel derivatives with enhanced potency and selectivity. Future research in this area will likely focus on the development of multi-target agents, the exploration of novel biological targets, and the application of advanced drug delivery systems to optimize the therapeutic potential of this enduring and impactful class of compounds. The rich history and promising future of 2-aminothiazoles ensure their continued prominence in the quest for new and effective treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay [protocols.io]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Synonyms for 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid.

An In-Depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

Introduction

This compound is a crucial organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals. Its chemical structure, featuring both a 2-aminothiazole ring and a glyoxylic acid moiety, makes it a versatile building block, particularly in the development of semi-synthetic cephalosporin antibiotics. The 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry, as it is a component of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of its synonyms, chemical properties, primary applications, and detailed experimental protocols relevant to its use in drug development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. This compound is known by several alternative names in scientific literature and commercial catalogs.

| Identifier Type | Value |

| Systematic IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid[4] |

| Common Synonyms | (2-Amino-4-thiazolyl)glyoxylic acid, 2-(2-Aminothiazol-4-yl)glyoxylic acid[5], 2-Amino-alpha-oxo-4-thiazoleacetic acid |

| CAS Registry Number | 73150-67-1[4][6][7][8] |

| Molecular Formula | C₅H₄N₂O₃S[4][9] |

| Molecular Weight | 172.16 g/mol [4][9] |

| MDL Number | MFCD00274532[4] |

Physicochemical and Handling Data

The physical properties and storage requirements are essential for laboratory handling and reaction planning.

| Property | Value |

| Appearance | Yellow Powder[10] |

| Purity | ≥95%[5] |

| Boiling Point | 395.74°C at 760 mmHg[10] |

| Density | 1.712 g/cm³[10] |

| Storage Conditions | 2-8°C, dry and sealed away from light[9][10] |

Core Applications in Drug Development

The primary application of this compound is as a side-chain precursor for third-generation cephalosporin antibiotics. This structural motif is vital for the broad-spectrum antibacterial activity of these drugs.

-

Synthesis of Cefditoren : This compound is a critical raw material for the synthesis of Cefditoren, an oral cephalosporin effective against both Gram-positive and Gram-negative bacteria.[11] The synthesis involves attaching the 2-aminothiazole side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus.[11]

-

Synthesis of Cefdinir : It is also listed as an intermediate related to Cefdinir, another widely used third-generation cephalosporin.[7]

-

Broader Medicinal Chemistry : The 2-aminothiazole scaffold itself is of significant interest in drug discovery. Derivatives have been investigated for a range of therapeutic applications, including:

Synthesis and Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis of the antibiotic Cefditoren Pivoxil, highlighting the incorporation of the aminothiazole side chain, which can be derived from this compound.

Caption: Generalized synthetic pathway for Cefditoren Pivoxil.

Experimental Protocols

The following protocols are representative examples derived from patent literature for the synthesis of cephalosporins using aminothiazole-based intermediates.

Protocol 1: Synthesis of Cefditoren Sodium

This protocol describes the acylation of the cefditoren mother nucleus (7-ATCA) with an activated form of the aminothiazole side chain (AE active ester).[13]

Materials:

-

Dichloromethane

-

Water

-

7-ATCA (7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid)

-

AE active ester

-

Diethylamine

-

Solid Sodium Chloride

Procedure:

-

Charge a reaction vessel with 200ml of dichloromethane, 10ml of water, 20g (61.8mmol) of 7-ATCA, and 23.4g of AE active ester.[13]

-

Cool the mixture to a temperature of 0-10°C.[13]

-

Slowly add 5.45g (74.5mmol) of diethylamine dropwise to the reaction mixture.[13]

-

Allow the reaction to proceed for 2 hours after the addition is complete.[13]

-

Add 400ml of water to the reaction mixture and separate the layers.[13]

-

To the aqueous phase, add 100g of solid sodium chloride at a temperature of 0-20°C to induce crystallization.[13]

-

Filter the resulting precipitate to obtain the wet cefditoren sodium product.[13]

Protocol 2: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium

This protocol details the esterification step to produce the final prodrug form, Cefditoren Pivoxil.[13]

Materials:

-

Cefditoren sodium (wet product from Protocol 1)

-

Water

-

Dichloromethane

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Iodomethyl pivalate

Procedure:

-

Set up a reaction vessel with 300ml of water and 120ml of dichloromethane.[13]

-

Maintain the temperature between 0-25°C and add the wet cefditoren sodium product.[13]

-

Stir the mixture and add 2g of tetrabutylammonium bromide and 14.96g (61.8mmol) of iodomethyl pivalate.[13]

-

Continue stirring for 2 hours to allow the reaction to complete.[13]

-

Separate the aqueous and organic layers.[13]

-

Concentrate the organic phase.[13]

-

Induce crystallization by the dropwise addition of 500ml of water to obtain the crude Cefditoren Pivoxil product.[13] The reported yield is approximately 93% with a purity of 99.75%.[13]

Biological Activity of the 2-Aminothiazole Core

While this compound is primarily an intermediate, the 2-aminothiazole scaffold it contains is responsible for the biological activity of many final drug products. The following table summarizes activity data for a representative derivative.

| Compound Name | Target/Assay | Activity Metric | Value |

| YM178¹ | Human beta-3 adrenoceptor (cAMP accumulation) | EC₅₀ | 22.4 nM[12] |

| YM178¹ | Human beta-1 adrenoceptor (cAMP accumulation) | EC₅₀ | >10,000 nM[12] |

| YM178¹ | Human beta-2 adrenoceptor (cAMP accumulation) | EC₅₀ | >10,000 nM[12] |

¹(R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide[12]

This data demonstrates the high selectivity that can be achieved with 2-aminothiazole derivatives, as YM178 is over 440-fold more potent for the beta-3 adrenoceptor compared to beta-1 and beta-2 subtypes.[12]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its established role in the manufacturing of essential third-generation cephalosporin antibiotics like Cefditoren underscores its value to medicinal chemistry. The continued exploration of the 2-aminothiazole scaffold promises to yield new therapeutic agents for a wide range of diseases, ensuring that this compound and its derivatives will remain a focus of research and development for the foreseeable future.

References

- 1. nbinno.com [nbinno.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 73150-67-1 | this compound - AiFChem [aifchem.com]

- 5. 2-(2-Aminothiazol-4-yl)glyoxylic acid | CymitQuimica [cymitquimica.com]

- 6. 73150-67-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound [myskinrecipes.com]

- 11. benchchem.com [benchchem.com]

- 12. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN109180704B - Synthesis method of cefditoren pivoxil - Google Patents [patents.google.com]

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid safety and handling.

An In-depth Technical Guide to the Safety and Handling of 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 73150-67-1). The following sections detail the known hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The toxicological properties of this specific compound have not been fully investigated, but based on available data for closely related compounds and supplier safety information, it is known to cause irritation and may be harmful if swallowed.

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS classification for this compound.

| Category | Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] | |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[1][2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.[3][4]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[4]

-

Minimize dust generation and accumulation.[4]

-

Wash hands thoroughly after handling the compound.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

A recommended storage condition is in a refrigerator at 2-8°C.[5]

Experimental Protocols: Emergency Procedures

Detailed methodologies for responding to emergencies are critical for personnel safety.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.[1][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures (Spill Cleanup)

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[3] For larger spills or where dust is generated, respiratory protection may be necessary.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[3]

-

Containment and Cleanup:

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

-

For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

-

Clean the spill area thoroughly with soap and water.[7]

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Exposure Controls and Personal Protection

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is highly recommended to keep airborne concentrations low.[4]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE)

| Protection Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be required. Use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The compound is stable under recommended storage conditions.[1]

-

Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6]

Toxicological Information

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Hazard Identification and Control Measures Workflow.

Caption: Chemical Spill Response Workflow.

References

- 1. aksci.com [aksci.com]

- 2. 73150-67-1 | this compound - AiFChem [aifchem.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.com [fishersci.com]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

Physicochemical Characteristics of 2-(2-aminothiazol-4-yl)-2-oxoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract